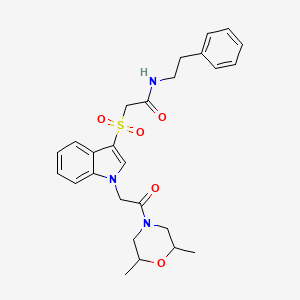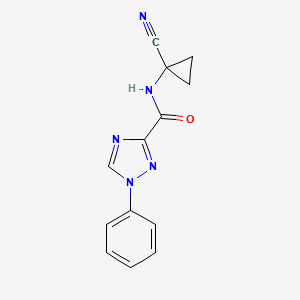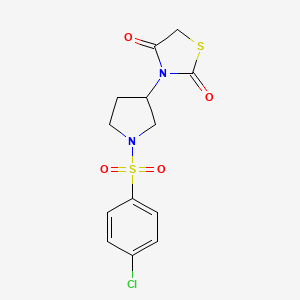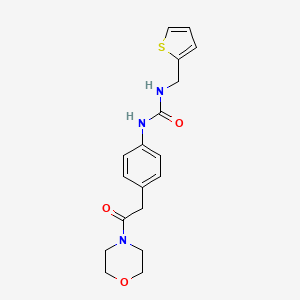
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is a compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines elements that contribute to its reactivity and functionality, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)amine in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere, like nitrogen or argon, to prevent unwanted side reactions. The process is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be streamlined by using automated reactors and optimized reaction conditions to increase yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride are often employed in anhydrous solvents.
Substitution: : Halogenation and nucleophilic substitution reactions can occur in the presence of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction can lead to simplified versions of the compound with fewer functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions, facilitating the creation of compounds with potential pharmaceutical and industrial applications.
Biology
Biologically, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide is studied for its potential as a biochemical probe. Researchers utilize it to investigate cellular processes and molecular interactions, particularly in the context of signal transduction pathways.
Medicine
In the medical field, this compound is of interest for its potential therapeutic properties. Studies are ongoing to determine its efficacy and mechanism of action as a drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry
Industrially, the compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. These targets include enzymes, receptors, and proteins that play critical roles in biological pathways. The compound's structure allows it to bind to these targets, modulating their activity and influencing cellular processes. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Compared to similar compounds, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide stands out due to its unique combination of functional groups. This distinct structure enhances its reactivity and specificity in various applications, making it a valuable tool in research and industry. Similar compounds include:
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,5-difluorobenzamide
Each of these compounds shares structural similarities but differs in functional group arrangements, impacting their properties and applications.
This detailed article should provide a comprehensive understanding of this compound
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2/c1-2-26-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-17(25)16-13(18)4-3-5-14(16)19/h3-9H,2,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELDFGNWFRDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-methyl-4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}formamido)but-2-enamide](/img/structure/B2910046.png)

![3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile](/img/structure/B2910052.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)


![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2910062.png)


![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2910065.png)

